molecular formula C11H9F3O2 B1592255 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione CAS No. 53764-99-1

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione

Cat. No.: B1592255
CAS No.: 53764-99-1
M. Wt: 230.18 g/mol
InChI Key: VOFWLZQTWRLBTR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is an organic compound with the molecular formula C11H9F3O2. It is known for its unique trifluoromethyl group attached to a butane-1,3-dione backbone, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Scientific Research Applications

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione has diverse applications in scientific research:

Safety and Hazards

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione are not available, similar compounds are being explored for their potential in various applications, including the synthesis of new materials and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione typically involves a multi-step process:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions for higher yields.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reactant in various chemical processes. The diketone structure allows for coordination with metal ions and participation in complex formation, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

Comparison: Compared to its analogs, 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s physical and chemical properties, making it suitable for specific applications where its analogs may not be as effective .

Properties

IUPAC Name

4,4,4-trifluoro-1-(3-methylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFWLZQTWRLBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595230
Record name 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53764-99-1
Record name 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluoro-1-(3-methylphenyl)-1,3-butanedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCX472V3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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